Dimethyl oxirane-2,2-dicarboxylate
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Overview
Description
Dimethyl oxirane-2,2-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is also known by other names such as dimethyl cis-2,3-epoxysuccinate and dimethyl cis-oxirane-2,3-dicarboxylate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two ester groups attached to the ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl oxirane-2,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the epoxidation of dimethyl maleate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds through the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of eco-friendly and sustainable methods. For example, bio-based epoxy monomers derived from furan precursors can be used to produce this compound. These methods are not only environmentally friendly but also cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dimethyl oxirane-2,2-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other products.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for base-catalyzed ring-opening reactions.
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include diols, substituted epoxides, and various oxidized or reduced derivatives .
Scientific Research Applications
Dimethyl oxirane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethyl oxirane-2,2-dicarboxylate involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the ring is opened, it can form various products depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in these reactions include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures .
Comparison with Similar Compounds
Dimethyl oxirane-2,2-dicarboxylate can be compared with other similar compounds such as:
Dimethyl maleate: A precursor in the synthesis of this compound.
Dimethyl fumarate: Another related compound with similar chemical properties.
Dimethyl succinate: A compound with two ester groups but lacking the epoxide ring.
The uniqueness of this compound lies in its epoxide ring, which imparts distinct reactivity and chemical properties compared to its analogs .
Properties
CAS No. |
78465-00-6 |
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Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
dimethyl oxirane-2,2-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-4(7)6(3-11-6)5(8)10-2/h3H2,1-2H3 |
InChI Key |
PJLQPEUDSPSLDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CO1)C(=O)OC |
Origin of Product |
United States |
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